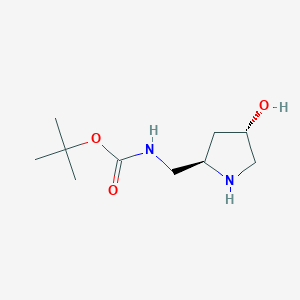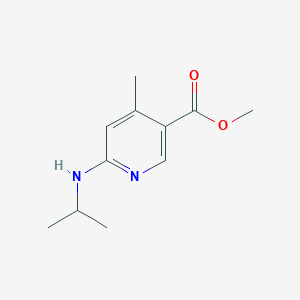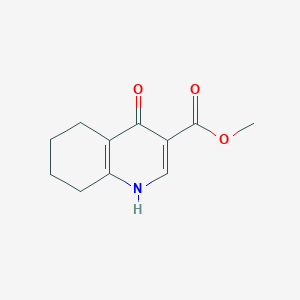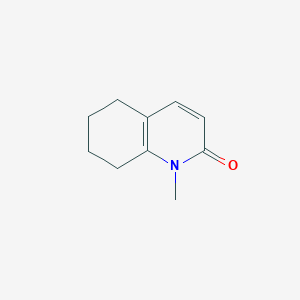
4,4-Difluoro-1-methylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-methylpiperidin-3-amine is a chemical compound with the molecular formula C6H12F2N2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of two fluorine atoms at the 4th position and a methyl group at the 1st position makes this compound unique in its structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-methylpiperidin-3-amine typically involves the fluorination of a piperidine derivative. One common method is the reaction of 1-methylpiperidin-3-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-1-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-methylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1-methylpiperidin-3-amine: A similar compound with only one fluorine atom.
1-Methylpiperidin-3-amine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
4,4-Difluoro-1-methylpiperidin-3-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it more versatile in various applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C6H12F2N2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
4,4-difluoro-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-6(7,8)5(9)4-10/h5H,2-4,9H2,1H3 |
Clave InChI |
OKYUILZOSYJWOX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C(C1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)


![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)




![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)


![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)


